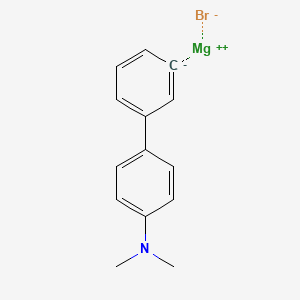
magnesium;N,N-dimethyl-4-phenylaniline;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-dimethyl-4-phenylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
4-bromo-N,N-dimethylaniline+Mg→4-(N,N-Dimethyl)aniline magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to prevent contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
Magnesium;N,N-dimethyl-4-phenylaniline;bromide primarily undergoes Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms. It can also participate in substitution reactions, where the bromide ion is replaced by other nucleophiles .
Common Reagents and Conditions
Grignard Reactions: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether. Common electrophiles include carbonyl compounds such as aldehydes, ketones, and esters.
Substitution Reactions: These reactions often involve the use of other halides or nucleophiles under anhydrous conditions.
Major Products
The major products of these reactions depend on the electrophile used. For example, reacting with an aldehyde would yield a secondary alcohol, while reacting with a ketone would yield a tertiary alcohol .
Scientific Research Applications
Magnesium;N,N-dimethyl-4-phenylaniline;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium;N,N-dimethyl-4-phenylaniline;bromide in Grignard reactions involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition to these groups .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the dimethylamino group.
Methylmagnesium bromide: A simpler Grignard reagent used for similar purposes but with different reactivity due to the absence of the phenyl group.
Uniqueness
Magnesium;N,N-dimethyl-4-phenylaniline;bromide is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
Properties
Molecular Formula |
C14H14BrMgN |
|---|---|
Molecular Weight |
300.48 g/mol |
IUPAC Name |
magnesium;N,N-dimethyl-4-phenylaniline;bromide |
InChI |
InChI=1S/C14H14N.BrH.Mg/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MZALDAIABXGOFW-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















